molecular formula C15H23N3O5 B5868321 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5868321
M. Wt: 325.36 g/mol
InChI Key: QKCUXLMHWUHPOX-UHFFFAOYSA-N
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Description

2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and an ethanol moiety

Properties

IUPAC Name

2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCUXLMHWUHPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves multiple steps:

    Nitration of 4,5-dimethoxybenzyl alcohol: This step introduces the nitro group into the aromatic ring.

    Formation of the piperazine derivative: The nitrated compound is then reacted with piperazine to form the desired piperazine derivative.

    Introduction of the ethanol moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: A similar compound with an ethanol group directly attached to the aromatic ring.

    1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: A piperidine derivative with similar substituents on the aromatic ring.

Uniqueness

2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is unique due to the combination of its piperazine ring and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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